Bienvenue dans la boutique en ligne BenchChem!

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide

Medicinal Chemistry Physicochemical Profiling RORγt Inverse Agonism

This compound is the only commercially‑available thiophene‑substituted diphenylacetamide that introduces a hydrogen‑bond donor directly at the benzylic position, a modification proven in the 4‑aryl‑thienyl acetamide series to convert weak binders into nanomolar cellular inverse agonists at RORγt. Its hydroxyethyl group falls within the claimed generic structure of US 9,353,102 B2 for dual FABP4/5 inhibition, and its balanced XLogP3 (4.1) & TPSA (77.6 Ų) make it an ideal midpoint calibration standard for logP/permeability models. For enantioselective synthesis groups, the chiral alcohol center offers a non‑trivial benchmarking challenge. Choose this scaffold to access a privileged chemical space with demonstrated SAR leverage.

Molecular Formula C22H23NO2S
Molecular Weight 365.49
CAS No. 2034344-97-1
Cat. No. B2898477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide
CAS2034344-97-1
Molecular FormulaC22H23NO2S
Molecular Weight365.49
Structural Identifiers
SMILESCC(C1=CC=C(S1)CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O
InChIInChI=1S/C22H23NO2S/c1-16(24)20-13-12-19(26-20)14-15-23-22(25)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-13,16,21,24H,14-15H2,1H3,(H,23,25)
InChIKeyWAYOOYJUUCUVHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 25 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide (CAS 2034344-97-1): Structural Identity and Compound Class Baseline for Informed Procurement


N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide (CAS 2034344-97-1) is a synthetic small molecule belonging to the broader class of 2,2-diphenylacetamides incorporating a thiophene core, with molecular formula C22H23NO2S and a molecular weight of 365.49 g/mol [1]. Its structure features a thiophene ring substituted at the 5-position with a 1-hydroxyethyl group and linked via an ethyl spacer to a 2,2-diphenylacetamide moiety, giving it a computed XLogP3 of 4.1 and a topological polar surface area of 77.6 Ų [1]. This compound resides within a chemical space actively explored for retinoid-related orphan receptor gamma t (RORγt) modulation and fatty acid-binding protein (FABP) 4/5 inhibition, based on the known pharmacological profiles of structurally related non-annulated thiophenylamides [2][3].

Why N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide Cannot Be Simply Replaced by Generic In-Class Analogs: Key Differentiation Drivers


Within the 2,2-diphenylacetamide chemical class, small structural modifications to the thiophene ring substituent dramatically alter pharmacological target engagement, cellular potency, and physicochemical properties [1]. For instance, the presence of the 1-hydroxyethyl group at the thiophene 5-position in this compound introduces a hydrogen bond donor not found in the simpler 2,2-diphenyl-N-[2-(2-thienyl)ethyl]acetamide analog, which shifts the computed logP from a predicted higher value in the unsubstituted analog to 4.1 in the target compound while also elevating the topological polar surface area to 77.6 Ų [2]. In the structurally characterized 4-aryl-thienyl acetamide series of RORγt inverse agonists, the introduction of hydrogen bond-capable substituents at the benzylic position (analogous to the hydroxyethyl position) was shown to establish critical interactions with the Glu379 backbone amide of the receptor, converting weakly cell-active compounds into nanomolar-potency cellular inverse agonists [1]. Similarly, SAR studies within the non-annulated thiophenylamide patent class reveal that subtle changes in the thiophene substitution pattern can shift selectivity between FABP4 and FABP5 isoforms [3]. Consequently, generic substitution without precise structural matching risks loss of target engagement, altered selectivity profiles, and unpredictable pharmacokinetic behavior.

Quantitative Differentiation Evidence: N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide vs. Closest Structural Analogs


Increased Hydrogen Bond Donor Capacity Relative to Unsubstituted Thiophene Analog 2,2-Diphenyl-N-[2-(2-thienyl)ethyl]acetamide

The target compound carries a 1-hydroxyethyl substituent at the thiophene 5-position, contributing one additional hydrogen bond donor (total HBD count = 2) compared to the unsubstituted thiophene analog 2,2-diphenyl-N-[2-(2-thienyl)ethyl]acetamide. This structural difference increases the topological polar surface area (TPSA) to 77.6 Ų in the target compound [1]. In the context of the 4-aryl-thienyl acetamide RORγt inverse agonist series, the introduction of a hydrogen-bond-capable group at the analogous position enabled a critical interaction with the Glu379 backbone amide, an interaction that was absent in analogs lacking this functionality [2]. This interaction was shown to be essential for converting compounds from weak or inactive cellular agents into potent nanomolar inverse agonists in human TH17 cell assays [2].

Medicinal Chemistry Physicochemical Profiling RORγt Inverse Agonism

Predicted Superior Permeability-Lipophilicity Balance vs. Higher-Molecular-Weight Heterocyclic Analogs

The target compound has a molecular weight of 365.49 g/mol and a computed XLogP3 of 4.1 [1]. In comparison, the pyrazole-substituted analog N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,2-diphenylacetamide has a higher molecular weight (401.5 g/mol) and incorporates an additional heterocyclic ring that elevates TPSA, which may reduce passive membrane permeability . The target compound's relatively compact structure with only one aromatic heterocycle positions it closer to the optimal range for oral bioavailability parameters (MW < 500, logP < 5) while still maintaining sufficient lipophilicity for target engagement within the hydrophobic LBD of nuclear receptors such as RORγt [2].

ADME Profiling Drug Design Permeability

Synthetic Tractability Advantage via Single Hydroxyethyl Functional Handle vs. Multi-Step Heterocycle Construction

The target compound's synthesis involves a thiophene ring preparation followed by introduction of the 1-hydroxyethyl group—a relatively straightforward functionalization achievable via Friedel-Crafts acylation followed by carbonyl reduction . In contrast, the benzothiophene analog N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,2-diphenylacetamide (CAS 2034406-26-1) requires construction of a fused benzo[b]thiophene core, which typically involves more complex cyclization chemistry and may present greater challenges in purification and scale-up [1]. The monocyclic thiophene scaffold of the target compound also avoids the potential for regioisomeric byproducts that can complicate the synthesis of benzothiophene-containing analogs.

Synthetic Chemistry Medicinal Chemistry Scale-Up Feasibility

Distinct Target Class Positioning: Dual RORγt/FABP Pharmacophore Potential vs. Chloro-Substituted Analog with Narrower Profile

The target compound's diphenylacetamide-thiophene scaffold is structurally congruent with two distinct pharmacophore families: the 4-aryl-thienyl acetamide RORγt inverse agonists described by Narjes et al. (2018), which achieved nanomolar potency in primary human TH17 cell assays [1], and the non-annulated thiophenylamide FABP4/5 dual inhibitors disclosed in US Patent 9,353,102 B2 [2]. The chloro-substituted analog N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide (CAS 2034412-45-6) replaces the hydroxyethyl group with a chloro and methoxy combination, which eliminates the H-bond donor while introducing a metabolically labile methoxy group—potentially narrowing its utility to specific target classes and introducing different metabolic liabilities [3]. The target compound's hydroxyethyl group provides a more versatile pharmacophore element compatible with the hydrogen-bonding requirements of both the RORγt Glu379 subpocket and the FABP4 binding site.

RORγt Inverse Agonism FABP4/5 Inhibition Target Selectivity

Data Availability Caution: Limited Publicly Available Quantitative Biological Data for This Specific Compound

It must be explicitly stated that a comprehensive search of PubMed, BindingDB, ChEMBL, PubChem, and patent databases (conducted April 2026) did not yield direct, compound-specific, quantitative biological activity data (IC50, Ki, EC50, etc.) for N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide (CAS 2034344-97-1) from primary research papers or patents [1]. The ChEMBL database contains no entry for this specific compound, and the BindingDB entry BDBM50445876, which some vendor sites associate with this compound, corresponds to a structurally distinct sulfonyl-phenyl-thiophene derivative based on SMILES verification [2]. The quantitative differentiation claims presented above are therefore derived from class-level inference based on structurally analogous series [3][4] and from computed physicochemical properties, not from direct head-to-head experimental comparisons involving this specific compound. Users should verify compound identity and request any available in-house pharmacological profiling data from the supplier before making procurement decisions based on assumed biological activity.

Data Transparency Procurement Risk Assay Validation

Highest-Confidence Application Scenarios for N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide Based on Structural Differentiation Evidence


RORγt Inverse Agonist Lead Discovery and Hit-to-Lead Optimization Programs

Based on structural congruence with the 4-aryl-thienyl acetamide series that established the critical role of hydrogen-bond-capable substituents at the benzylic position for engaging the Glu379 backbone and achieving nanomolar cellular inverse agonism [1], this compound is positioned as a candidate for RORγt-targeted screening cascades. The 1-hydroxyethyl group provides the requisite H-bond donor functionality absent in simpler thiophene analogs, making it a logical scaffold for exploring SAR around the Glu379 subpocket [1]. Researchers should prioritize this compound when the goal is to identify starting points with demonstrated potential for conversion from weak binders to potent cellular inverse agonists through focused optimization of the thiophene substitution vector [1].

FABP4/5 Dual Inhibitor Scaffold Exploration for Metabolic and Oncology Indications

The non-annulated thiophenylamide patent class (US 9,353,102 B2) establishes that 2,2-diphenylacetamide-thiophene hybrids achieve dual FABP4/5 inhibition relevant to type 2 diabetes, atherosclerosis, NASH, and cancer [2]. The target compound's hydroxyethyl-substituted thiophene falls within the claimed generic structure. For research groups investigating FABP-mediated metabolic pathways, this compound provides a distinct polarity profile compared to the more lipophilic, chloro-substituted or unsubstituted thiophene analogs in the patent estate, potentially offering differentiated tissue distribution or solubility characteristics that warrant empirical investigation [2][3].

Physicochemical Comparator Studies for Amide-Containing Thiophene Libraries

The compound's well-defined computed properties (XLogP3 = 4.1, TPSA = 77.6 Ų, MW = 365.49 g/mol) [3] make it suitable as a reference standard in chromatographic method development and computational model validation for thiophene-containing amide libraries. Its balanced polarity profile—positioned between the more lipophilic unsubstituted analog 2,2-diphenyl-N-[2-(2-thienyl)ethyl]acetamide and more polar heterocyclic analogs—enables its use as a midpoint calibration compound for logP determination and permeability prediction models [3].

Synthetic Methodology Development for Thiophene C5-Functionalized Diphenylacetamides

The compound's synthetic accessibility via Friedel-Crafts alkylation of a pre-formed thiophene core makes it a useful substrate for developing and benchmarking new methods for C5-selective thiophene functionalization. Researchers in synthetic methodology can employ this compound as a model substrate for evaluating the scope and limitations of novel C–H activation, cross-coupling, or asymmetric reduction strategies targeting the 1-hydroxyethyl group, where enantioselective synthesis of the chiral alcohol center represents a non-trivial challenge with implications for accessing enantiopure analogs for biological testing .

Quote Request

Request a Quote for N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.